molecular formula C4H6N2S2 B147598 Dimethyl cyanocarbonimidodithioate CAS No. 10191-60-3

Dimethyl cyanocarbonimidodithioate

Cat. No.: B147598
CAS No.: 10191-60-3
M. Wt: 146.2 g/mol
InChI Key: IULFXBLVJIPESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C4H6N2S2. It is known for its applications in various fields, including synthetic chemistry and pharmaceuticals. The compound is characterized by its unique structure, which includes both cyano and dithioimidocarbonate groups.

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of various compounds, suggesting that it may interact with a range of enzymes, proteins, and other biomolecules

Cellular Effects

It is known to be used in the synthesis of various compounds , which suggests that it may have an impact on cellular processes

Molecular Mechanism

It is known to be involved in the synthesis of various compounds , suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression

Preparation Methods

Dimethyl cyanocarbonimidodithioate can be synthesized through several methods. One common synthetic route involves the reaction of calcium cyanamide with carbon disulfide to form calcium dithiocarbamate. This intermediate is then methylated using dimethyl sulfate to yield this compound . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Chemical Reactions Analysis

Dimethyl cyanocarbonimidodithioate undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine, ethanol, and dimethylformamide. The major products formed from these reactions are often heterocyclic compounds with potential biological activities.

Comparison with Similar Compounds

Dimethyl cyanocarbonimidodithioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatility and wide range of applications in various fields, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

bis(methylsulfanyl)methylidenecyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-7-4(8-2)6-3-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULFXBLVJIPESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064986
Record name Dimethyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10191-60-3
Record name Dimethyl N-cyanodithioiminocarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10191-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl cyanocarbonimidodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl cyanocarbonimidodithioate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonimidodithioic acid, N-cyano-, dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S,S-dimethyl cyanoimidodithiocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL CYANOCARBONIMIDODITHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FOJ4L7GGN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl cyanocarbonimidodithioate
Reactant of Route 2
Reactant of Route 2
Dimethyl cyanocarbonimidodithioate
Reactant of Route 3
Reactant of Route 3
Dimethyl cyanocarbonimidodithioate
Reactant of Route 4
Reactant of Route 4
Dimethyl cyanocarbonimidodithioate
Reactant of Route 5
Dimethyl cyanocarbonimidodithioate
Customer
Q & A

Q1: What is the molecular structure of dimethyl N-cyanodithioiminocarbonate?

A1: Dimethyl N-cyanodithioiminocarbonate exists as a molecule with four independent units in its asymmetric unit. Two of these units exhibit disorder around a pseudo twofold rotation axis. [] The molecule features C≡N, C=N, and C-N single bonds with mean lengths of 1.143(5) Å, 1.302(5) Å, and 1.341(5) Å, respectively. []

Q2: What spectroscopic data is available for dimethyl N-cyanodithioiminocarbonate?

A2: While the provided abstracts lack specific spectroscopic data, researchers commonly utilize techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound. [, ]

Q3: What are the main synthetic applications of dimethyl N-cyanodithioiminocarbonate?

A3: Dimethyl N-cyanodithioiminocarbonate serves as a valuable building block for synthesizing diverse heterocyclic compounds. It plays a crucial role in preparing substituted 2-aminopyridines, methylsulfanylazoloazines, methylsulfanyl derivatives of azoloazoles and azoloazines, and N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles. [, , , ]

Q4: How does dimethyl N-cyanodithioiminocarbonate react with aminoazoles?

A4: Reacting dimethyl N-cyanodithioiminocarbonate with aminoazoles provides a novel and efficient route to synthesize a new range of methylsulfanylazoloazines. []

Q5: Can dimethyl N-cyanodithioiminocarbonate be used to synthesize pyrimidine analogs?

A5: Yes, it reacts with cyanoacetanilides to yield N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles, which can be further converted into purine analogs. []

Q6: Are there any reported reactions of dimethyl N-cyanodithioiminocarbonate with metal halides?

A6: Yes, studies have documented reactions of dimethyl N-cyanodithioiminocarbonate with various metal halides, including NiCl2, ZnBr2, and CrCl2, resulting in the formation of coordination complexes. These complexes have been characterized using X-ray crystallography, revealing distinct structural arrangements and intermolecular interactions. []

Q7: What are the known safety concerns associated with dimethyl N-cyanodithioiminocarbonate?

A7: Dimethyl N-cyanodithioiminocarbonate is recognized as an irritant. [] Occupational exposure can lead to severe dermatitis, potentially resembling erythema multiforme, characterized by pruritus, erythema, vesicles, and even bullae formation. []

Q8: Are there any reported allergic reactions to dimethyl N-cyanodithioiminocarbonate?

A8: Yes, case studies suggest that exposure to dimethyl N-cyanodithioiminocarbonate can trigger cell-mediated allergic skin reactions, as evidenced by elevated serum IgE levels and lymphocyte activation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.